Ethyl nitrite

概述

描述

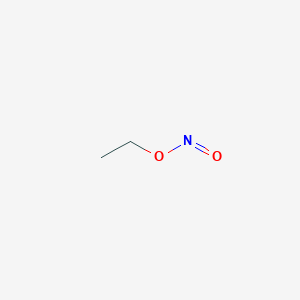

Ethyl nitrite (C₂H₅ONO) is a volatile alkyl nitrite ester formed via the reaction of ethanol with nitrite (NO₂⁻) under acidic conditions. Its formation in vivo is well-documented, particularly in the stomach, where dietary ethanol interacts with salivary-derived nitrite to generate micromolar concentrations of this potent vasodilator . This compound relaxes smooth muscle tissue, as demonstrated by dose-dependent relaxation of rat femoral artery rings and gastric fundus strips . In systemic metabolism, it arises from the reaction of ethanol with peroxynitrite (ONOO⁻), a reactive nitrogen species generated from nitric oxide (NO) . Detection methods include gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction, confirming its presence in blood, brain, and liver tissues .

准备方法

亚硝酸乙酯可以通过乙醇与亚硝酸的反应合成。该反应通常在受控条件下进行,以确保形成亚硝酸乙酯而不会发生明显的副反应。总反应如下:

2\text{H}_5\text{OH} + \text{HNO}_2 \rightarrow \text{C}_2\text{H}_5\text{ONO} + \text{H}_2\text{O} C2H5OH+HNO2→C2H5ONO+H2O

在工业环境中,亚硝酸乙酯可以通过使乙醇蒸汽在氮氧化物存在下通过催化剂来生产。 这种方法允许连续生产并有效地分离产物 {_svg_2}.

化学反应分析

亚硝酸乙酯会发生各种化学反应,包括:

氧化: 亚硝酸乙酯可以被氧化成硝酸乙酯。

还原: 它可以被还原成乙醇和一氧化氮。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢气等还原剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

Medical Applications

1. Gastrointestinal Uses:

Ethyl nitrite has been studied for its potential as a gastrointestinal smooth muscle relaxant. It facilitates procedures such as the cannulation of the sphincter of Oddi by relaxing duodenal motility . This property makes it a candidate for therapeutic applications in gastrointestinal disorders.

2. Respiratory Conditions:

Research indicates that inhaled this compound may be effective in treating persistent pulmonary hypertension in infants. It works by forming S-nitrosothiols, which help maintain nitric oxide bioactivity—crucial for regulating tissue perfusion . Additionally, studies have shown that this compound can prevent hyperoxia-impaired alveolar development in newborn rats, suggesting its protective role in neonatal respiratory health .

3. Cough and Cold Remedies:

this compound has been used as an ingredient in cough syrups aimed at alleviating symptoms associated with colds and bronchitis. Its efficacy as a symptomatic treatment is noted, although regulatory concerns have limited its over-the-counter availability in some regions .

Chemical Research Applications

1. Reagent in Organic Chemistry:

this compound serves as a reagent in organic synthesis, particularly in the preparation of dimethylglyoxime from butanone. This reaction highlights its utility in producing important chemical compounds used across various industries .

2. N-Nitroso Compound Studies:

this compound is part of studies focusing on N-nitroso compounds, which are linked to carcinogenic risks. Research has examined the formation of these compounds when this compound interacts with tobacco smoke and ethanol, raising concerns about dietary intake and cancer risk .

Case Studies

Case Study 1: Inhaled this compound for Pulmonary Hypertension

A clinical study published in The Lancet explored the effects of inhaled this compound on infants with pulmonary hypertension. The results indicated significant improvements in oxygenation levels and reduced pulmonary vascular resistance, showcasing its potential as a therapeutic agent .

Case Study 2: this compound and Gastrointestinal Procedures

In a study examining the use of this compound during endoscopic procedures, it was found to effectively reduce discomfort by relaxing smooth muscle tissues in the gastrointestinal tract. This application could enhance patient comfort during diagnostic interventions .

Toxicological Considerations

While this compound has beneficial applications, it also poses health risks. The primary concern is its association with methemoglobinemia due to accidental inhalation or improper usage. Regulatory agencies have issued warnings regarding its use without proper medical supervision due to these risks .

作用机制

亚硝酸乙酯的主要作用机制涉及一氧化氮 (NO) 的释放。一氧化氮是一种强效的血管扩张剂,这意味着它会放松血管并增加血流量。 这种作用是通过激活鸟苷酸环化酶介导的,鸟苷酸环化酶会增加平滑肌细胞中环磷酸鸟苷 (cGMP) 的水平,从而导致松弛 . 暴露于高浓度的亚硝酸乙酯会导致高铁血红蛋白血症,其中一氧化氮与血红蛋白结合,阻止其携带氧气 .

相似化合物的比较

Alkyl Nitrites: Structural and Reactivity Differences

Alkyl nitrites share the general formula R-ONO, where R is an alkyl group. Key comparisons:

- Reactivity: this compound decomposes via first-order kinetics under pyrolysis, producing acetaldehyde (CH₃CHO) and nitric oxide (NO) . In contrast, tert-butyl nitrite (C₄H₉ONO) undergoes faster decomposition due to steric effects, yielding acetone and NO .

- Stability: this compound is less stable than nitroglycerine (C₃H₅N₃O₉), which releases NO gradually via enzymatic metabolism, making it a sustained vasodilator .

Nitrate Esters vs. Nitrite Esters

Nitrate esters (e.g., nitroglycerine) and nitrite esters (e.g., this compound) differ in NO-release mechanisms:

- This compound: Directly releases NO via homolytic cleavage or reaction with thiols .

- Nitroglycerine: Requires enzymatic reduction (e.g., mitochondrial aldehyde dehydrogenase) to release NO, leading to delayed vasodilation .

Allylic Nitro Compounds as Nitrite Donors

Allylic nitro compounds (e.g., 1-nitro-2-methylpropene) release nitrite (NO₂⁻) via nucleophilic substitution. Unlike this compound, their NO release is pH-dependent and slower, making them less potent vasodilators but more stable in storage .

Interaction with Pharmaceuticals

This compound reacts with antipyrin (a fever-reducing drug) to form toxic green-colored products, a reaction shared with amyl nitrite .

Physiological and Toxicological Profiles

生物活性

Ethyl nitrite (EtONO) is an organic compound that has garnered attention due to its biological activity, particularly as a potent vasodilator. This article delves into the mechanisms, physiological implications, and potential health effects associated with this compound, supported by data tables and findings from various studies.

This compound is primarily formed in the human stomach through the interaction of dietary nitrates and ethanol. When foods rich in nitrate (such as leafy greens) are consumed alongside alcoholic beverages, nitrite is generated from dietary nitrate in the acidic environment of the stomach. This nitrite can then react with ethanol to produce this compound, which subsequently releases nitric oxide (NO) at physiological pH. The release of NO is crucial as it mediates vasodilation and smooth muscle relaxation .

Key Reactions

- Formation : Ethanol + Nitrite → this compound + Water

- Vasodilation : this compound → Nitric Oxide (NO) + Other Products

Vasodilation

This compound acts as a powerful vasodilator. Studies have shown that it induces relaxation of smooth muscles in blood vessels, leading to decreased vascular resistance and increased blood flow. This effect is mediated through a cyclic guanosine monophosphate (cGMP)-dependent pathway .

Gastric Motility

The production of this compound in the stomach has implications for gastric motility. By releasing NO, it may enhance gastric smooth muscle relaxation, potentially influencing digestive processes .

Cardiovascular Health

The vasodilatory effects of this compound suggest potential therapeutic applications in cardiovascular diseases where improved blood flow is beneficial. However, excessive exposure to N-nitroso compounds, including this compound, has raised concerns regarding their carcinogenic potential due to their role in forming N-nitroso compounds linked to cancer .

Case Study 1: Gastric Production of this compound

A study conducted on human volunteers demonstrated that consumption of nitrate-rich foods along with alcohol resulted in significant production of this compound in the gastric lumen. The study used gas chromatography-mass spectrometry (GC-MS) to identify this compound levels post-consumption, confirming its formation and subsequent release of NO .

| Study Parameter | Value |

|---|---|

| Nitrate Source | Lettuce |

| Alcohol Source | Red Wine/Whisky |

| This compound Concentration | MicroM concentrations |

| Vasodilatory Response | cGMP-dependent relaxation |

Case Study 2: Inhaled this compound in Newborns

Another study explored the effects of inhaled this compound on newborn rats exposed to hyperoxia. The results indicated that inhaled this compound significantly reduced lung inflammation and improved oxygenation compared to controls. This suggests a protective role against oxidative stress in neonatal lungs .

Summary of Findings

- Vasodilatory Effects : this compound effectively induces vasodilation through NO release.

- Gastric Motility Influence : It may enhance gastric motility via smooth muscle relaxation.

- Health Risks : Potential carcinogenic risks associated with chronic exposure to N-nitroso compounds necessitate caution.

常见问题

Basic Research Questions

Q. How can researchers ensure accurate quantification of ethyl nitrite in complex matrices (e.g., environmental air or biological samples)?

- Methodological Answer : Use validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) with detection limits below 0.22 mg/kg for nitrite and 2.12 µg/kg for ethyl carbamate, as outlined in method validation protocols . Calibrate instruments using certified reference materials and account for matrix effects via spike-and-recovery experiments. Cross-validate results with alternative techniques (e.g., Fourier-transform infrared spectroscopy) to confirm specificity, especially when interferents like ethylene oxide or trans-2-butene are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: -31°F) and toxicity (LC50 inhalation in rats: 160 ppm/4 hr), store this compound in airtight, light-resistant containers under refrigeration. Use explosion-proof equipment and conduct reactions in fume hoods with continuous airflow monitoring. Implement emergency protocols for methemoglobinemia treatment (e.g., methylene blue administration) and nitric oxide scavenging assays to mitigate exposure risks .

Advanced Research Questions

Q. How do reaction mechanisms differ between nitrosation pathways of α-amino acids and this compound decomposition?

- Methodological Answer : Kinetic studies reveal that this compound decomposition involves NO⁺ and N₂O₃ as intermediates, with parallel intramolecular rearrangements. In contrast, α-amino acids like sarcosine undergo nitrosation via NO⁺ attack on carboxylate groups, followed by slow intramolecular steps. Use isotopic labeling (e.g., ¹⁵N-nitrite) and stopped-flow spectroscopy to differentiate rate-limiting steps and quantify isotope effects .

Q. What experimental strategies resolve contradictions in this compound’s role as an interferent in environmental EtO measurements?

- Methodological Answer : When this compound co-occurs with ethylene oxide (EtO), employ modified EPA analytical methods (e.g., chromatographic separation adjustments) to prevent false-positive EtO readings. Conduct controlled photodecomposition experiments (e.g., UV irradiation at 254 nm) to isolate this compound’s contribution and validate results via collaborative inter-laboratory studies .

Q. How does this compound compare to nitric oxide (NO) in therapeutic efficacy for mitigating hyperoxia-induced lung injury?

- Methodological Answer : In neonatal rat models, inhaled this compound (10 ppm) outperforms NO by enhancing S-nitrosothiol formation, reducing myeloperoxidase activity by 40%, and preserving alveolar development. Use comparative dose-response studies with biomarkers like cytokine-induced neutrophil chemoattractant-1 (CINC-1) to quantify anti-inflammatory effects .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s gas-phase decomposition kinetics under different NOx conditions?

- Methodological Answer : Apply pressure-dependent reaction models (e.g., Rice-Ramsperger-Kassel-Marcus theory) to account for NOx-mediated pathways. For example, NO suppresses acetaldehyde formation below 160°C but doubles methyl ethyl ketone yields at higher temperatures. Use sensitivity analysis to identify dominant pathways and validate simulations against experimental time-resolved FTIR data .

Q. What statistical frameworks are recommended for reconciling conflicting data on this compound’s environmental persistence?

- Methodological Answer : Use Bayesian hierarchical models to integrate lab-derived half-lives (e.g., 34.5 days for OH radical reactions) with field data on background NOx levels. Incorporate spatial-temporal covariates (e.g., temperature, humidity) and Monte Carlo simulations to quantify uncertainty in atmospheric lifetime estimates .

Q. Guidelines for Experimental Design

- Interference Checks : Always include negative controls (e.g., acid-scrubbed air samples) when analyzing this compound in environmental mixtures to isolate artifacts .

- Kinetic Studies : Use spherical reaction vessels to minimize surface-mediated side reactions during pyrolysis experiments .

- Ethical Compliance : Adhere to NIH guidelines for animal studies, including IACUC approval for neonatal rodent models .

属性

IUPAC Name |

ethyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZWEECEMNQSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ONO, C2H5NO2 | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046574 | |

| Record name | Ethyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

63 °F at 760 mmHg (USCG, 1999), 17 °C | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP) | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; decomposes in water; miscible with alcohol, ether | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.6 | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

620.0 [mmHg] | |

| Record name | Ethyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

THE REACTIONS OF HUMAN HEMOGLOBIN WITH SODIUM NITRITE AND ETHYL NITRITE IN DEOXYGENATED MEDIA HAVE BEEN EXAMINED IN KINETIC DETAIL. ETHYL NITRITE REACTS WITH HEMOGLOBIN AT RATES THAT ARE AT LEAST 10 TIMES SLOWER THAN THOSE EXTRAPOLATED FOR NITROUS ACID, & HYDROLYSIS OF ALKYL NITRITE IS NOT COMPETITIVE WITH OXIDATION OF HEMOGLOBIN. THE EXPERIMENTAL RESULTS ARE INTERPRETED TO DESCRIBE ALKYL NITRITE, AND PRESUMABLY, NITROUS ACID ASSOCIATION WITH HEMOGLOBIN FOLLOWED BY RATE-LIMITED ELECTRON TRANSFER RESULTING IN NITRIC OXIDE AND ALKOXIDE (OR HYDROXIDE) PRODN. PROTON TRANSFER RESULTING IN ALC (OR WATER) FORMATION OCCURS SUBSEQUENT TO THE RATE-LIMITING STEP AS DO REACTIONS OF HEMOGLOBIN WITH NITRIC OXIDE., THE REACTION OF HUMAN HEMOGLOBIN AND SPERM WHALE MYOGLOBIN UNDER AEROBIC CONDITIONS WITH ETHYL NITRITE HAVE BEEN EXAMINED. ETHYL NITRITE CONVERTS TWO EQUIVALENTS OF OXYHEMOGLOBIN TO THEIR OXIDIZED COUNTERPARTS WITH CONCURRENT PRODN OF ONE EQUIVALENT OF MOLECULAR OXYGEN, NITRATE ION, & ETHYL ALCOHOL. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or yellowish, clear liquid | |

CAS No. |

109-95-5 | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl nitrite [spirit] [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7CJ279RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。